Epomediol

Overview

Description

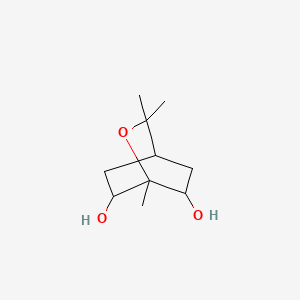

Epomediol, also known by its trade name Clesidren, is a synthetic terpenoid compound with the chemical formula C10H18O3. It is primarily recognized for its choleretic effects, meaning it promotes the production and secretion of bile. This compound has been used in the symptomatic treatment of itching due to intrahepatic cholestasis of pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epomediol is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthetic route typically involves the cyclization of a precursor compound followed by hydroxylation to introduce the diol functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, reaction optimization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Epomediol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Epomediol has significant potential in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its therapeutic properties, particularly in the treatment of liver-related conditions and its anti-inflammatory effects.

Mechanism of Action

Epomediol exerts its effects primarily through its interaction with bile acid metabolism. It enhances bile acid synthesis and secretion, leading to an increase in bile flow. This choleretic effect is partly related to the biliary secretion of this compound glucuronide. The compound also influences the activity of key enzymes involved in bile acid and cholesterol metabolism, such as cholesterol 7α-hydroxylase and HMG-CoA reductase .

Comparison with Similar Compounds

Epomediol belongs to the class of organic compounds known as oxanes, which are characterized by a six-membered ring containing one oxygen atom. Similar compounds include:

Cineole: Another oxane with similar structural features but different biological properties.

Menthol: A cyclic alcohol with a similar bicyclic structure but distinct pharmacological effects.

Camphor: A terpenoid with a similar framework but different functional groups and uses.

This compound is unique due to its specific choleretic effects and its application in treating intrahepatic cholestasis of pregnancy .

Biological Activity

Epomediol is a terpenoid compound that has garnered attention for its potential therapeutic effects, particularly in the context of liver function and bile acid metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.

This compound has been shown to influence several biological pathways, particularly those related to liver function and bile secretion. Key findings include:

- Bile Acid Synthesis : this compound stimulates bile acid synthesis, which is crucial for digestion and absorption of fats. Studies have demonstrated that this compound increases bile flow and the secretion of bile acids and cholesterol in animal models treated with ethinyloestradiol, a synthetic estrogen that induces cholestasis .

- Cholesterol Metabolism : The compound enhances the activity of cholesterol 7alpha-hydroxylase and HMG-CoA reductase, enzymes involved in cholesterol metabolism. This leads to increased cholesterol secretion and improved bile acid metabolism .

- Calcium Modulation : Research indicates that this compound may modulate intracellular calcium levels, which could be beneficial in conditions like intrahepatic cholestasis .

Clinical Applications

This compound's therapeutic potential has been explored in various clinical settings:

- Hepatopathies : In a multi-center study involving 519 patients with hepatopathy, this compound was administered at a dosage of 200 mg three times daily for 30 days. Results showed significant improvement in symptoms and laboratory parameters among patients with reversible hepatic dysfunction, while its efficacy was limited in chronic cases .

- Cholestasis in Pregnancy : A study highlighted the effectiveness of this compound in alleviating pruritus associated with intrahepatic cholestasis during pregnancy, suggesting its role in managing symptoms related to bile flow disturbances .

Research Findings

The following table summarizes key research studies on the biological activity of this compound:

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study on Hepatopathy : A patient with early-stage hepatopathy exhibited significant symptom relief after treatment with this compound, alongside improvements in liver function tests.

- Pregnancy-related Cholestasis : A pregnant patient suffering from severe pruritus due to intrahepatic cholestasis reported marked improvement after a course of this compound, highlighting its potential as a safe treatment option during pregnancy.

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.